カルプロフェン
概要
説明
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, which includes compounds like ibuprofen, naproxen, and ketoprofen . It was initially used in human medicine but is now primarily prescribed by veterinarians for the treatment of pain and inflammation in animals, particularly dogs . Carprofen is known for its effectiveness in alleviating arthritic symptoms and postoperative pain .
科学的研究の応用
Carprofen has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, carprofen is used as a model compound for studying the synthesis and reactivity of NSAIDs . In biology and medicine, it is extensively used for its anti-inflammatory, analgesic, and antipyretic properties . Carprofen is also employed in veterinary medicine to treat pain and inflammation in animals, making it a valuable tool for improving animal health and welfare .
作用機序
Target of Action
Carprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
Carprofen’s mode of action is believed to be associated with the inhibition of cyclooxygenase activity . By inhibiting these enzymes, carprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain . It’s important to note that the specificity of carprofen for COX-2 varies from species to species .
Biochemical Pathways
The primary biochemical pathway affected by carprofen is the prostaglandin synthesis pathway. Prostaglandins are synthesized by the cyclooxygenase enzymes, COX-1 and COX-2 . By inhibiting these enzymes, carprofen reduces the production of prostaglandins, which are involved in inflammation and pain signaling .
Pharmacokinetics
Carprofen exhibits high protein binding and has an elimination half-life of approximately 8 hours in dogs . After a single subcutaneous injection of 20 mg/kg carprofen, maximum plasma concentrations of 133.4 ± 11.3 µg/ml were observed after 1 hour . Oral self-administration of carprofen (25 mg/kg/24 h) resulted in a steady state within 24 hours over 5 days after treatment start with plasma levels of around 60 µg/ml .
Result of Action
Carprofen’s action results in the reduction of inflammation and pain, making it an effective treatment for conditions such as osteoarthritis . In addition, carprofen has been found to inhibit mycobacterial drug efflux mechanisms, restrict mycobacterial biofilm growth, and disrupt membrane potential in Mycobacterium tuberculosis .
Action Environment
Increased activity in warmer months may lead to more pronounced symptoms of wear and tear in arthritic joints, necessitating a reevaluation of pain management strategies .
生化学分析
Biochemical Properties
Carprofen interacts with cyclooxygenase enzymes, specifically COX-1 and COX-2 . Its specificity for COX-2 varies from species to species . Carprofen reduces inflammation by inhibiting these enzymes . It has also been shown to inhibit the release of several prostaglandins in two inflammatory cell systems .
Cellular Effects
Carprofen has modulatory effects on both humoral and cellular immune responses . It inhibits the production of osteoclast-activating factor (OAF), PGE 1, and PGE 2, indicating its role in modulating inflammatory reactions .
Molecular Mechanism
The mechanism of action of Carprofen, like other NSAIDs, is associated with the inhibition of cyclooxygenase activity . The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation .
Dosage Effects in Animal Models
The effects of Carprofen vary with different dosages in animal models . It’s used for the relief of pain and inflammation associated with osteoarthritis and for the control of postoperative pain associated with soft tissue and orthopedic surgeries in dogs
Metabolic Pathways
Carprofen is metabolized by conjugation and oxidation in rats and dogs . In cattle, metabolism is slow with the parent compound being the major metabolite in liver, kidney, and fat . In horses, the metabolic pathway also involves conjugation and oxidation .
Transport and Distribution
Carprofen is highly protein-bound to plasma proteins (greater than 99% in cattle and horses) . It’s eliminated in the dog primarily by biotransformation in the liver followed by rapid excretion of the resulting metabolites in the feces (70–80%) and urine (10–20%) .
準備方法
Synthetic Routes and Reaction Conditions: Carprofen can be synthesized starting from cyclohexanone . The synthetic process involves several steps, including the formation of intermediates that eventually lead to the final product. One common method involves the reaction of cyclohexanone with various reagents under controlled conditions to produce carprofen and its derivatives .
Industrial Production Methods: Industrial production of carprofen typically follows optimized synthetic routes to ensure high yield and purity. The process involves the use of specific catalysts and reaction conditions to facilitate the efficient conversion of starting materials into carprofen .
化学反応の分析
Types of Reactions: Carprofen undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its pharmacological properties or to produce derivatives with specific characteristics.
Common Reagents and Conditions: Common reagents used in the chemical reactions of carprofen include bromine, iodine monochloride, and various alkyl substituents . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of carprofen include its derivatives, which are designed to improve its efficacy and reduce potential side effects . These derivatives are often tested for their pharmacokinetic and pharmacodynamic profiles to ensure their suitability for therapeutic use .
類似化合物との比較
Carprofen is often compared to other NSAIDs, such as ibuprofen, naproxen, and ketoprofen . While all these compounds share similar mechanisms of action, carprofen is unique in its selective inhibition of COX-2 over COX-1, which contributes to its reduced gastrointestinal side effects compared to other NSAIDs . Other similar compounds include deracoxib, meloxicam, and firocoxib, which are also used for their anti-inflammatory and analgesic properties in veterinary medicine .
生物活性
Carprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly for pain management in dogs. This article explores the biological activity of carprofen, including its mechanisms of action, therapeutic efficacy, and potential applications beyond its traditional use.
Carprofen exhibits several biological activities primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling. The specific actions include:
- Analgesic Activity : Carprofen provides pain relief likely due to its central actions, especially from the R enantiomer of the drug .
- Anti-inflammatory Effects : By inhibiting COX enzymes, carprofen reduces inflammation associated with various conditions, including osteoarthritis in dogs .
- Antipyretic Properties : Carprofen also exhibits antipyretic effects, helping to reduce fever .
Table 1: Summary of Carprofen's Mechanisms
Mechanism | Description |
---|---|
Analgesic | Pain relief via central nervous system action |
Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes |
Antipyretic | Reduction of fever |
Antimicrobial Activity
Recent studies have highlighted carprofen's potential antimicrobial properties. It has been shown to inhibit mycobacterial drug efflux mechanisms and restrict biofilm growth. This bactericidal action suggests that carprofen may have applications in treating infections, particularly those caused by resistant strains .
Case Study: Antimycobacterial Effects
In a study investigating the effects of carprofen on Mycobacterium tuberculosis, it was found that carprofen disrupted membrane potential and modified gene expression significantly—affecting 675 genes compared to less than 40 genes influenced by isoniazid, a standard tuberculosis treatment . This highlights carprofen's unique mechanism that could contribute to overcoming drug resistance.
Therapeutic Efficacy in Veterinary Medicine
Carprofen has been extensively studied for its efficacy in treating degenerative joint disease (DJD) in dogs. A clinical trial involving 209 dogs demonstrated that those treated with carprofen were significantly more likely to show improvement compared to those receiving a placebo. Specifically:
- Veterinarian Evaluation : Dogs treated with carprofen were 24.8 times more likely to receive a positive evaluation than placebo-treated dogs (p < 0.01).
- Owner Evaluation : The odds of owners observing improvement were 13.4 times greater for dogs on carprofen .
Table 2: Clinical Trial Results Summary
Evaluation Method | Carprofen Group Odds Ratio | Significance (p-value) |
---|---|---|
Veterinarian | 24.8 | <0.01 |
Owner | 13.4 | <0.01 |
Research Findings on Side Effects and Safety
While carprofen is generally well-tolerated, it is essential to consider potential side effects, including gastrointestinal issues and nephrotoxicity. Studies indicate that careful monitoring is necessary when administering NSAIDs like carprofen, particularly in long-term use scenarios .
Future Directions
The research surrounding carprofen continues to expand, with ongoing investigations into its multi-targeted action against various diseases, including cancer. Its ability to inhibit fatty acid amide hydrolase (FAAH) alongside COX enzymes presents opportunities for developing new therapeutic agents with reduced side effects .
特性
IUPAC Name |
2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXBGTOOZJQSKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045871 | |
Record name | Carprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Carprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble at 25 °C, 3.79e-03 g/L | |
Record name | SID50085988 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Carprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of carprofen, like that of other NSAIDs, is believed to be associated with the inhibition of cyclooxygenase activity. Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity. In an in vitro study using canine cell cultures, carprofen demonstrated selective inhibition of COX-2 versus COX-1. | |
Record name | Carprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53716-49-7 | |
Record name | Carprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53716-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carprofen [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | carprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | carprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carprofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFL0D546HO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Carprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195-199, 197.5 °C | |
Record name | Carprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。